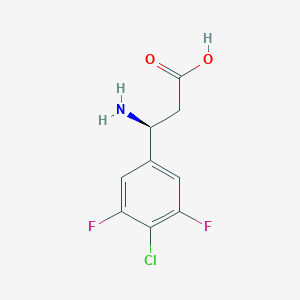
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is an organic compound that features a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a chlorinated and difluorinated aromatic ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-difluorobenzaldehyde and a suitable amino acid derivative.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amino acid derivative to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to yield a fully hydrogenated product.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of a fully hydrogenated aromatic ring.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)butanoic acid: Similar structure with an additional carbon in the side chain.
(3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)ethanoic acid: Similar structure with one less carbon in the side chain.
Uniqueness
The unique combination of chlorine and fluorine atoms on the aromatic ring, along with the chiral center, distinguishes (3S)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid from other similar compounds. This unique structure imparts specific chemical and biological properties that are valuable in various research applications.
Propriétés
Formule moléculaire |
C9H8ClF2NO2 |
|---|---|
Poids moléculaire |
235.61 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClF2NO2/c10-9-5(11)1-4(2-6(9)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 |
Clé InChI |
OCGHHZCFFGTYOD-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)Cl)F)[C@H](CC(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


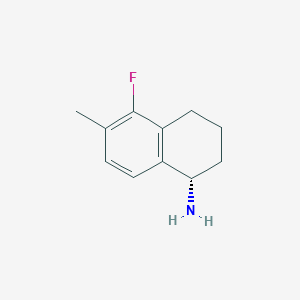

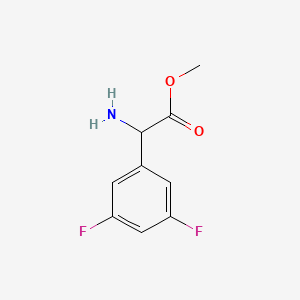
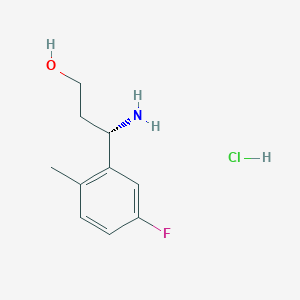
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

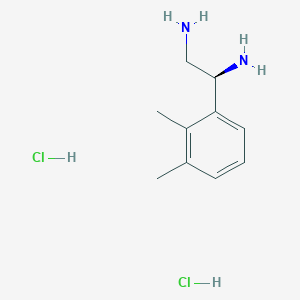
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
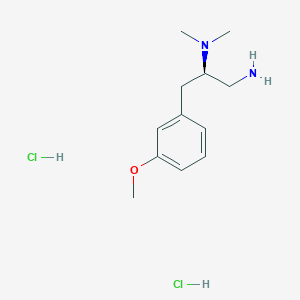

![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
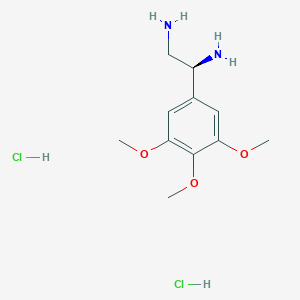
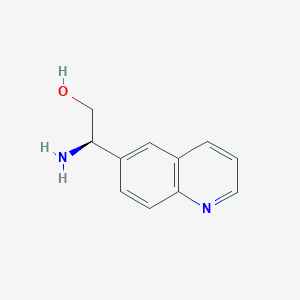
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
